5-(Phenyl(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves various techniques. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . Another method involves the cyclization of 1,2-diamine derivatives with sulfonium salts .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Scientific Research Applications
Anti-Inflammatory Activity
The compound has been investigated for its potential anti-inflammatory activities. Studies have synthesized derivatives of Thiazolo[3,2-b]-1,2,4-triazole-5(6H)-ones, showing promise in anti-inflammatory effects. These compounds, including structures similar to 5-(Phenyl(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol, have demonstrated significant activity in this domain (Tozkoparan et al., 1999).
Tuberculostatic Activity
Compounds structurally related to this compound have been tested for their tuberculostatic activity. The synthesis of such compounds and their evaluation against tuberculosis indicate a potential research direction for related compounds (H. Foks et al., 2004).
Anticancer Evaluation
There is significant interest in the anticancer potential of 5-substituted thiazolo[3,2-b][1,2,4]triazol-6-ones, a category to which our compound belongs. Research indicates these compounds exhibit anticancer activity against various cancer cell lines, including renal cancer, leukemia, colon cancer, breast cancer, and melanoma (Roman Lesyk et al., 2007).
Anticonvulsant Evaluation
In the realm of neurological disorders, specifically epilepsy, related compounds have been synthesized and evaluated for their anticonvulsant activities. This suggests a potential line of inquiry for the anticonvulsant properties of this compound (Xianqing Deng et al., 2014).
Antimicrobial and Antioxidant Activities
Synthesis and evaluation of derivatives of this compound for antimicrobial and antioxidant activities have also been reported. These studies contribute to understanding the broader spectrum of biological activities of these compounds (A. R. Saundane & Y. Manjunatha, 2016).
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazolo[4,5-b]pyridines, have been reported to interact with a wide range of receptor targets .
Mode of Action
It’s worth noting that similar compounds have been reported to exhibit a broad spectrum of pharmacological activities . The compound likely interacts with its targets, leading to changes in cellular processes.
Biochemical Pathways
Thiazole derivatives, which share a similar structure, have been reported to possess diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . These activities suggest that the compound may affect a variety of biochemical pathways.
Pharmacokinetics
Thiazole, a parent material for various chemical compounds including this one, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Similar compounds have been reported to exhibit a broad spectrum of pharmacological activities , suggesting that the compound may have diverse molecular and cellular effects.
Safety and Hazards
Future Directions
The novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents . This suggests that “5-(Phenyl(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol” and similar compounds could have promising applications in the field of medicinal chemistry.
Properties
IUPAC Name |
5-[phenyl-(4-phenylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5OS/c27-20-19(28-21-22-15-23-26(20)21)18(16-7-3-1-4-8-16)25-13-11-24(12-14-25)17-9-5-2-6-10-17/h1-10,15,18,27H,11-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKZLOWPDDQNDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(C3=CC=CC=C3)C4=C(N5C(=NC=N5)S4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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